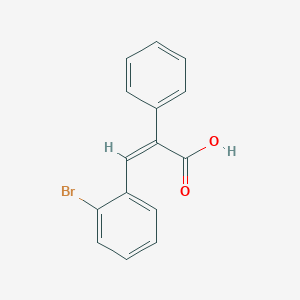

3-(2-溴苯基)-2-苯基丙烯酸

描述

“3-(2-Bromophenyl)-2-phenylacrylic acid” is a chemical compound. It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .

Synthesis Analysis

The synthesis of similar compounds has been documented in various studies. For instance, a synthesis method of 3-(2-bromophenyl)propionic acid has been patented, which involves continuous reaction by a one-pot mode; successively carrying out condensation, reduction, hydrolysis, and decarboxylation in a triethylamine formate system .Molecular Structure Analysis

The molecular structure of “3-(2-Bromophenyl)-2-phenylacrylic acid” can be analyzed using its molecular formula C9H7BrO2 . More detailed structural analysis would require specific spectroscopic data or computational modeling.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 3-Bromophenylboronic acid has been used as a reactant in a variety of organic reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, Suzuki-Miyaura coupling for synthesis of anthranilamide-protected arylboronic acids, and C-H functionalization of quinones .科学研究应用

合成2-芳基苯并呋喃-3-羧酸:从3-(2-溴苯基)-2-苯基丙烯酸合成2-芳基苯并呋喃-3-羧酸的一锅法合成方法已经开发出来。这种方法对于在温和条件下合成像莫拉辛M这样的天然产物是重要的 (Xu et al., 2015)。

铜催化的内酰胺化反应用于生物重要分子:使用3-(2-溴苯基)-2-苯基丙烯酸衍生物开发了一种铜催化、无配体的分子内C-N偶联协议。这提供了一个有效的合成(E)-3-芳基亚乙烯基吲哚-2-酮的途径,这在生物研究中很重要 (Luo et al., 2021)。

衍生物的晶体学:对3-(2-溴苯基)-2-苯基丙烯酸衍生物进行化学修饰会影响晶体中超分子片段的对称性。这种修饰可以导致非中心对称的晶体结构,这在材料科学中很重要 (Kuleshova et al., 2003)。

吲哚芳基化中的质子穿梭:研究了3-(2-溴苯基)-2-苯基丙烯酸衍生物作为吲哚芳基化中的质子穿梭体,展示了对某些底物具有优越的产率和选择性 (Pi et al., 2018)。

抗真菌活性:某些与3-(2-溴苯基)-2-苯基丙烯酸密切相关的3-(卤代苯基)-5-酰氧甲基-2,5-二氢呋喃-2-酮表现出广谱抗真菌活性。这些化合物对曲霉属菌株和氟康唑耐药酵母分离物尤其有效 (Buchta et al., 2004)。

Rh(I)催化的羰基化环化反应:炔烃与2-溴苯基硼酸的反应,涉及3-(2-溴苯基)-2-苯基丙烯酸,通过Rh(I)催化的过程导致吲哚酮的形成。这种方法在有机合成中展示了重大进展 (Harada et al., 2007)。

苯并咪唑的合成:从o-溴苯基异氰酸酯和胺合成1-取代苯并咪唑的方法已经开发出来。这种合成过程对于生产具有潜在药物应用的化合物是相关的 (Lygin & Meijere, 2009)。

振动、电子和对接研究:3-溴苯乙酸,一种类似于3-(2-溴苯基)-2-苯基丙烯酸的化合物,已被研究其电子性质和作为酰胺酶抑制剂的潜力,表明其在药物化学中的相关性 (Rahuman et al., 2020)。

安全和危害

The safety data sheet for 3-Bromophenol, a similar compound, mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of 3-(2-Bromophenyl)-2-phenylacrylic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

(Z)-3-(2-bromophenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECKGOZZLFYZDE-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(phenylacetyl)acetohydrazide](/img/structure/B420172.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methyl-1-naphthyl)acetamide](/img/structure/B420175.png)

![N-(2-methyl-1-naphthyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B420176.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N'-(4-methylbenzoyl)propanohydrazide](/img/structure/B420177.png)

![N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclohexanecarboxamide](/img/structure/B420179.png)

![N-[4-(acetylamino)-2,5-diethoxyphenyl]-2-chlorobenzamide](/img/structure/B420183.png)

![N,N-Diethyl-2-[5-(3-methoxy-propyl)-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl]-acetamide](/img/structure/B420184.png)

![N'-benzyl-N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea](/img/structure/B420186.png)

![N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B420187.png)

![Ethyl 5,7-dimethylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B420189.png)

![Methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B420196.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420200.png)